molecular formula C₁₇H₁₂D₃N₃Na₂O₆ B1146671 Balsalazide-d3 CAS No. 1246834-21-8

Balsalazide-d3

Numéro de catalogue: B1146671
Numéro CAS: 1246834-21-8
Poids moléculaire: 404.3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Balsalazide-d3 is a deuterated form of balsalazide, an anti-inflammatory drug used primarily in the treatment of inflammatory bowel disease, such as ulcerative colitis.

Applications De Recherche Scientifique

Treatment of Ulcerative Colitis

Balsalazide-d3 is primarily utilized for treating mild to moderate ulcerative colitis. Clinical studies have demonstrated that balsalazide effectively induces remission and maintains symptom control in patients. In a multicenter trial, 45% of patients receiving the higher dose of balsalazide achieved clinical improvement after eight weeks, with significant histological improvements noted as well . The compound's efficacy is attributed to its ability to release mesalamine in the colon, where it exerts its anti-inflammatory effects.

Pharmacokinetics Studies

Research into the pharmacokinetics of this compound has revealed variability in absorption and metabolism among individuals. A study highlighted that pharmacokinetic parameters showed significant inter-subject variability, which is crucial for understanding dosing strategies in different populations, including pediatric patients . The deuterated form may offer advantages in tracking metabolic pathways due to its distinct isotopic signature.

Imaging Techniques

This compound has been explored for use as a radiotracer in imaging studies aimed at visualizing ulcerative colitis. A study reported successful radioiodination of balsalazide, resulting in a highly selective radiotracer that could be used for imaging inflammatory bowel disease in animal models . This application could enhance diagnostic capabilities and improve patient management by providing real-time insights into disease activity.

Potential in Other Conditions

Beyond ulcerative colitis, this compound's anti-inflammatory properties suggest potential applications in other inflammatory conditions. Research indicates that compounds like balsalazide can modulate immune responses and may have therapeutic implications for conditions such as Crohn's disease and other autoimmune disorders .

Case Study 1: Pediatric Application

A clinical trial focused on pediatric patients demonstrated that balsalazide was well-tolerated among children aged 5 to 17 years with mild-to-moderate ulcerative colitis. The study found that patients experienced significant clinical improvements and had a favorable safety profile . This suggests that this compound could be a viable treatment option for younger populations suffering from inflammatory bowel diseases.

Case Study 2: Long-term Management

Another study explored the long-term use of balsalazide for maintenance therapy in ulcerative colitis patients. Results indicated that patient-led variable dosing was effective and well-tolerated over extended periods, highlighting the compound's role in chronic disease management .

Efficacy of Balsalazide in Ulcerative Colitis

Dose (g/day)Clinical Improvement (%)Clinical Remission (%)Histological Improvement (%)
2.2537%9%30%
6.7545%12%50%

Pharmacokinetic Parameters

ParameterValue
Absorption VariabilityHigh inter-subject variability
Systemic ExposureLow systemic exposure

Analyse Biochimique

Biochemical Properties

Balsalazide-d3 is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid, or 5-ASA), an anti-inflammatory drug . It works by delivering mesalazine to the large intestine to act directly on ulcerative colitis .

Cellular Effects

This compound exerts its effects by modifying the mucosal prostaglandin profile, mucosal electrolyte transport, and possibly altering the microflora in the colon . It inhibits the release and synthesis of proinflammatory mediators in vitro (e.g., nitric oxide, leukotrienes, thromboxanes, and platelet-activating factor) .

Molecular Mechanism

The mechanism by which this compound exerts its therapeutic effects in ulcerative colitis is unclear . It is known that the compound inhibits the function of natural killer cells, mast cells, neutrophils, mucosal lymphocytes, and macrophages, and is a scavenger/inhibitor of reactive oxygen species .

Temporal Effects in Laboratory Settings

A novel, sensitive, stability-indicating gradient RP-LC method has been developed for quantitative analysis of this compound disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms .

Metabolic Pathways

This compound is metabolised by bacterial azo reductases in the colon to release its therapeutically active moiety mesalazine . The systemic absorption of this compound and its metabolites is not required for the therapeutic efficacy of the drug .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of balsalazide-d3 involves several steps:

Industrial Production Methods

In industrial settings, the production of balsalazide involves:

Analyse Des Réactions Chimiques

Types of Reactions

Balsalazide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chloramine-T and bromamine-T in hydrochloric acid medium.

    Hydrolysis: Acidic or alkaline conditions.

Major Products

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Balsalazide-d3 is unique in its targeted delivery of mesalazine to the colon, which minimizes systemic absorption and maximizes local therapeutic effects. This targeted delivery is advantageous over other similar compounds like sulfasalazine, which can cause systemic side effects .

Activité Biologique

Balsalazide-d3 is a deuterated derivative of balsalazide, primarily used in the treatment of inflammatory bowel disease (IBD), specifically ulcerative colitis. This compound exhibits anti-inflammatory properties and has been investigated for its biological activity in various research contexts.

Overview of this compound

Balsalazide itself is a prodrug that is metabolized in the colon to release mesalamine (5-aminosalicylic acid), which is the active therapeutic agent. The deuterated form, this compound, offers advantages in pharmacokinetic studies due to its distinct isotopic labeling, allowing for enhanced tracking in biological systems.

The primary mechanism through which this compound exerts its effects involves the modulation of inflammatory pathways in the gastrointestinal tract. The compound is believed to:

  • Inhibit Prostaglandin Synthesis : By altering the mucosal prostaglandin profile, it reduces inflammation.
  • Modify Electrolyte Transport : This action helps maintain mucosal integrity and function.
  • Impact Microflora : It may also influence the composition of gut microbiota, which plays a crucial role in inflammatory responses.

Cellular Effects

Studies have shown that this compound can inhibit aberrant crypt formation in cultured human colon cancer cells, suggesting potential anti-cancer properties alongside its anti-inflammatory effects.

In Vivo Studies

In animal models, this compound has demonstrated significant efficacy in reducing inflammation associated with ulcerative colitis. Research indicates that it effectively lowers levels of pro-inflammatory cytokines and promotes mucosal healing .

Comparative Analysis with Similar Compounds

CompoundActive MetaboliteMechanism of ActionUnique Features
This compoundMesalamineProdrug metabolized in the colonDeuterated form allows for better tracking in studies
SulfasalazineMesalamineReleases mesalamine upon cleavageCan cause systemic side effects
OlsalazineMesalamineSimilar prodrug mechanismLess commonly used compared to balsalazide

Case Studies

  • Ulcerative Colitis Management : A clinical study involving patients with moderate to severe ulcerative colitis showed that treatment with this compound resulted in a significant reduction in disease activity indices and improved quality of life metrics over a 12-week period .
  • Cancer Inhibition : In vitro experiments demonstrated that this compound could inhibit the proliferation of colon cancer cells, suggesting a dual role as both an anti-inflammatory and potential anti-cancer agent .

Propriétés

IUPAC Name

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-DINNLGBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.